Allyl iodide

Description

Properties

IUPAC Name |

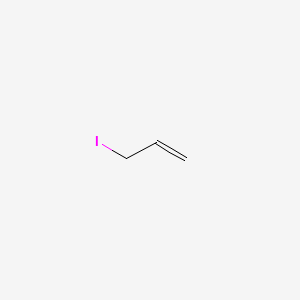

3-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHLDPGIKPNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060302 | |

| Record name | 3-Iodo-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-56-9 | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodo-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 556-56-9

This guide provides an in-depth overview of allyl iodide, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and safety and handling guidelines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound, systematically named 3-iodo-1-propene, is a colorless to pale yellow liquid with a pungent odor. It is an important building block in organic chemistry due to the presence of two reactive functional groups: a carbon-carbon double bond and a carbon-iodine bond.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Citations |

| CAS Number | 556-56-9 | [1][2] |

| Molecular Formula | C₃H₅I | [1][2] |

| Molecular Weight | 167.98 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.837 g/mL at 25 °C | [1] |

| Melting Point | -99 °C | [1] |

| Boiling Point | 101-103 °C | [1] |

| Refractive Index (n₂₀/D) | 1.554 | [1] |

| Solubility | Insoluble in water; miscible with alcohol, ether, and chloroform. | [1] |

| Flash Point | 18 °C (64 °F) | [1] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[1] Ingestion and inhalation can be harmful.[3] Due to its reactivity as an alkylating agent, it is considered to have mutagenic properties.[4]

Key safety information is summarized in Table 2.

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.

The Finkelstein reaction is a classic method for preparing alkyl iodides from the corresponding bromides or chlorides.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend allyl bromide (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetone (B3395972) (5-10 volumes).[2]

-

Reaction Conditions: Stir the suspension at room temperature under a nitrogen atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil.[2]

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

-

Work-up: After the reaction is complete (typically a few hours), filter the reaction mixture to remove the precipitated sodium bromide.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation.

This compound can also be synthesized from allyl alcohol using triphenyl phosphite (B83602) and methyl iodide.[1]

Experimental Protocol:

-

Reagent Preparation: In a two-necked round-bottom flask fitted with a reflux condenser and a thermometer, charge triphenyl phosphite (1.0 eq) and methyl iodide (1.5 eq).[7]

-

Reaction: Heat the mixture under gentle reflux until the internal temperature reaches approximately 120 °C. The mixture will become dark and viscous.[7]

-

Addition of Alcohol: Cool the flask and add allyl alcohol (1.0 eq) to the oily methyltriphenoxyphosphonium iodide.

-

Distillation: Distill the reaction mixture under reduced pressure. Collect the fraction containing this compound.

-

Washing and Drying: Wash the collected fraction with water and then with 1 N sodium hydroxide (B78521) solution to remove phenol. Wash again with water and dry the organic layer over anhydrous calcium chloride.

-

Final Purification: Redistill the dried product to obtain pure this compound.[7]

Purification of this compound

Crude this compound can be purified by simple or fractional distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at 101-103 °C at atmospheric pressure.[1] For heat-sensitive reactions or to lower the boiling point, distillation under reduced pressure can be performed.[8]

-

Storage: Store the purified this compound in a dark, tightly sealed container, preferably under an inert atmosphere, and at a low temperature (2-8 °C) to prevent decomposition.[1]

Key Reactions of this compound in Organic Synthesis

This compound is a valuable reagent for introducing the allyl group into various molecules.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers by reacting an alkoxide with a primary alkyl halide, such as this compound.[9][10]

Experimental Protocol:

-

Alkoxide Formation: In a suitable solvent (e.g., THF, DMF), deprotonate the desired alcohol (1.0 eq) using a strong base like sodium hydride (1.1 eq) at 0 °C to form the alkoxide.[11]

-

Nucleophilic Substitution: Add this compound (1.2 eq) to the alkoxide solution and allow the reaction to proceed at room temperature or with gentle heating.[11]

-

Work-up: Quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Grignard Reagent Formation and Reaction

This compound can be used to prepare allylmagnesium iodide, a Grignard reagent, which is a potent nucleophile for forming carbon-carbon bonds.[12][13]

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.[14] Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.[15]

-

Reaction with an Electrophile (e.g., Aldehyde): Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[14]

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography.

Biological Activity and Signaling Pathways

While many natural and synthetic compounds containing the allyl moiety exhibit biological activity, there is limited direct evidence in the scientific literature detailing specific biological signaling pathways that are directly modulated by this compound itself.[4] As a reactive alkylating agent, this compound has the potential to interact with biological macromolecules, such as DNA and proteins, which can lead to cytotoxicity and mutagenicity.[4][16][17] This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy.[16][18] However, specific signaling cascades triggered by this compound have not been well-elucidated. Research on the biological effects of allyl compounds from natural sources, such as garlic, has identified various targets, but these studies do not specifically implicate this compound.[19]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis using this compound.

Grignard Reaction Logical Relationship

Caption: Logical relationships in a Grignard reaction involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C3H5I | CID 11166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. adichemistry.com [adichemistry.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 18. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 19. A preliminary study on the action of genus Allium on thyroid 131iodide uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-iodopropene chemical structure and IUPAC name

An In-depth Technical Guide to 3-Iodopropene

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-iodopropene, also known as allyl iodide. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-iodoprop-1-ene .[1][2][3][4] Its chemical structure consists of a three-carbon propene chain with an iodine atom attached to the third carbon. The presence of a double bond between the first and second carbon atoms makes it an alkene.

The structural formula can be represented as CH₂=CHCH₂I.[5]

Physicochemical Properties

3-Iodopropene is a colorless to pale yellow liquid at room temperature, which may darken upon exposure to light or air.[1] It possesses a distinct, pungent, or ether-like odor.[1][3] Due to the presence of the iodine atom, it is significantly denser than water.[1][3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅I | [1][2][5][6] |

| Molar Mass | 167.98 g/mol | [1][2][6] |

| Density | ~1.837 g/cm³ at 25°C | [2][6] |

| Melting Point | -99 °C | [2][6][7] |

| Boiling Point | 101-103 °C | [2][5][8] |

| Flash Point | 18 °C (65 °F) | [2][6] |

| Refractive Index | ~1.554 (n20/D) | [6][7] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and acetone (B3395972). | [1][5][6] |

Experimental Protocol: Synthesis via Finkelstein Reaction

3-Iodopropene (this compound) can be effectively synthesized via the Finkelstein reaction. This method involves the nucleophilic substitution of a halogen atom. In this protocol, allyl chloride is treated with sodium iodide in an acetone solvent. The differing solubility of the resulting sodium chloride in acetone drives the reaction to completion.

Materials:

-

Allyl chloride (0.6 mole, 45.9 g)

-

Sodium iodide (0.75 mole, 113 g)

-

Acetone (200 mL)

-

5% Sodium bisulfite solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine allyl chloride, sodium iodide, and acetone.

-

Reaction: The mixture is heated under reflux on a steam bath. For improved yield, a reflux time of twenty-four hours is recommended.

-

Quenching: After reflux, the reaction mixture is cooled to room temperature and then poured into approximately 500 mL of water.

-

Extraction: The organic layer, containing the crude this compound, is separated from the aqueous layer using a separatory funnel.

-

Washing: The organic layer is washed sequentially with a dilute sodium bisulfite solution (to remove any free iodine) and then with water.

-

Drying: The washed organic layer is dried over anhydrous sodium sulfate.

-

Purification: The final product is purified by distillation. The fraction boiling between 101-102°C is collected, yielding pure this compound.

This procedure has been reported to achieve a yield of approximately 76.7%.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of 3-iodopropene as described in the protocol above.

References

- 1. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis by iodination or substitution [organic-chemistry.org]

- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Allyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allyl iodide, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Physical Properties of this compound

This compound (3-iodopropene) is a valuable reagent in organic synthesis. A thorough understanding of its physical characteristics is essential for its proper handling, storage, and application in various chemical processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 101-103 °C | Standard atmospheric pressure | [1][2][3][4][5] |

| Density | 1.837 g/mL | at 25 °C | [1][2][4] |

| 1.848 g/cm³ | at 12 °C | [5] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the boiling point and density of a liquid such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small quantity of the substance is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at the upper end, is inverted and placed into the this compound in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[6]

-

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.[7][8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A volume of this compound (typically >5 mL) is placed in the distillation flask along with boiling chips.[7]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

As the vapor rises and enters the condenser, it will cool and liquefy, dripping into the receiving flask.

-

The temperature is monitored, and the steady temperature at which the liquid is distilling is recorded as the boiling point.[8]

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.[9][10][11][12]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured and recorded.[9]

-

A known volume of this compound is carefully measured into the graduated cylinder.[9]

-

The mass of the graduated cylinder containing the this compound is then measured.[9]

-

The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[12]

-

The density is calculated by dividing the mass of the this compound by the measured volume.[10]

-

2. Using a Pycnometer (Density Bottle)

This method provides a more accurate determination of density.

-

Apparatus: Pycnometer (a small glass bottle with a ground glass stopper having a capillary tube), electronic balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured.

-

The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.

-

The mass of the water and the this compound are determined by subtraction.

-

The volume of the pycnometer is calculated using the known density of water at the experimental temperature.

-

The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound [drugfuture.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vernier.com [vernier.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. homesciencetools.com [homesciencetools.com]

- 11. m.youtube.com [m.youtube.com]

- 12. wjec.co.uk [wjec.co.uk]

Allyl Iodide: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of the chemical and physical properties of allyl iodide, detailed experimental protocols for its synthesis, and a mechanistic illustration of its formation, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound (IUPAC name: 3-iodoprop-1-ene) is a valuable reagent in organic synthesis.[1] Its high reactivity, stemming from the presence of both a carbon-carbon double bond and a labile iodine atom, makes it a versatile building block for the introduction of the allyl group in various molecular scaffolds.[2] A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃H₅I |

| Molecular Weight | 167.98 g/mol [3][4][5][6][7] |

| CAS Number | 556-56-9[4][5][6] |

| Density | 1.837 g/mL at 25 °C[2] |

| Boiling Point | 101-103 °C[1] |

| Melting Point | -99 °C[2] |

| Refractive Index | n20/D 1.554[2][6] |

| Solubility | Miscible with alcohol, chloroform, and ether; Insoluble in water[2][6] |

Experimental Protocol: Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction provides a reliable and efficient method for the synthesis of this compound from allyl chloride or allyl bromide. This reaction operates via an Sₙ2 mechanism and is driven to completion by the precipitation of the less soluble sodium chloride or bromide in an acetone (B3395972) solvent.[4][6]

Materials and Reagents:

-

Allyl bromide

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Addition of Allyl Bromide: To the stirring solution of sodium iodide in acetone, add allyl bromide dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux. The formation of a white precipitate (sodium bromide) will be observed as the reaction progresses.[4][6]

-

Work-up: After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation to yield the final product.

Mechanistic Pathway of this compound Synthesis

The synthesis of this compound via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are illustrated in the diagram below.

Caption: Sₙ2 mechanism of the Finkelstein reaction for this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis by iodination or substitution [organic-chemistry.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. jk-sci.com [jk-sci.com]

Synthesis of allyl iodide from allyl alcohol

An In-depth Technical Guide to the Synthesis of Allyl Iodide from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective methods for the synthesis of this compound from allyl alcohol. This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the allyl group in the manufacturing of pharmaceuticals and other complex organic molecules. This document details various synthetic routes, providing in-depth experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific application.

Overview of Synthetic Transformations

The conversion of allyl alcohol to this compound involves the substitution of the hydroxyl (-OH) group with an iodide (-I) atom. As the hydroxyl group is a poor leaving group, these syntheses require its activation. The primary methods discussed herein achieve this through different reagents and intermediates, influencing the reaction conditions, yield, and purity of the final product. The choice of method often depends on factors such as substrate compatibility, desired scale, and available reagents. The most common synthetic strategies proceed via S(_N)2 or S(_N)1-type mechanisms.

A general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for this compound synthesis.

Synthesis Methods and Experimental Protocols

Several reliable methods for the synthesis of this compound from allyl alcohol are detailed below.

Method A: Cerium(III) Chloride Heptahydrate and Sodium Iodide

This method utilizes a Lewis acid (CeCl₃·7H₂O) to activate the hydroxyl group of allyl alcohol, facilitating nucleophilic substitution by the iodide ion from sodium iodide.[1][2][3] It is known for its mild reaction conditions and high efficiency.[1]

Reaction Mechanism:

The reaction is believed to proceed through the coordination of the cerium(III) ion to the oxygen atom of the alcohol, which makes the hydroxyl group a better leaving group. This is followed by a nucleophilic attack of the iodide ion.[3]

Caption: Mechanism of CeCl₃-mediated iodination.

Experimental Protocol:

-

To a stirred suspension of allyl alcohol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (B52724) (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).[3]

-

Heat the resulting mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For benzylic alcohols, reactions are often complete within 20 hours.[3]

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the mixture with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution, and finally with saturated NaCl (brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography or distillation to afford pure this compound.

Method B: Phosphorus and Iodine

A classic and robust method for converting alcohols to alkyl iodides involves the in-situ generation of phosphorus triiodide (PI₃) from elemental phosphorus and iodine.[4][5][6]

Reaction Mechanism:

Red phosphorus and iodine react to form phosphorus triiodide. The hydroxyl group of the alcohol then attacks the phosphorus atom of PI₃, forming an intermediate that is subsequently displaced by an iodide ion in an S(_N)2 reaction.[4][7]

Caption: Mechanism of P/I₂-mediated iodination.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (e.g., 5 g).

-

Add allyl alcohol (e.g., 25 g) to the flask.

-

Slowly add iodine (e.g., 50 g) in small portions through the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, warm the mixture gently for a few hours to complete the reaction.

-

Distill the crude this compound directly from the reaction mixture.

-

Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, then with water, and finally with a saturated sodium bicarbonate solution.

-

Dry the washed product over anhydrous calcium chloride and redistill to obtain pure this compound.

Method C: Triphenyl Phosphite (B83602) and Methyl Iodide

This method, a variation of the Rydon reaction, uses triphenyl phosphite and methyl iodide to generate a phosphonium (B103445) salt in situ, which then activates the alcohol for nucleophilic substitution.[8][9][10]

Reaction Mechanism:

Triphenyl phosphite reacts with methyl iodide to form methyltriphenoxyphosphonium iodide. The allyl alcohol then displaces a phenoxy group, and the resulting intermediate undergoes an S(_N)2 attack by the iodide ion.[10]

Caption: Mechanism via phosphonium salt intermediate.

Experimental Protocol (Adapted from a procedure for neopentyl alcohol): [9]

-

In a round-bottom flask fitted with a reflux condenser, combine triphenyl phosphite (1.1 eq), allyl alcohol (1.0 eq), and methyl iodide (1.5 eq).

-

Heat the mixture under gentle reflux. The reaction progress can be monitored by observing the temperature of the refluxing liquid, which will rise as the reaction proceeds.

-

Once the reaction is complete (as indicated by TLC or GC analysis), cool the mixture.

-

Distill the reaction mixture under reduced pressure.

-

Wash the collected distillate with water, then with cold 1 N sodium hydroxide (B78521) solution to remove phenol (B47542) byproducts, and finally with water again.

-

Dry the organic product over anhydrous calcium chloride and redistill to yield pure this compound.

Method D: Acetyl Iodide

This method involves the direct reaction of allyl alcohol with acetyl iodide. It is a straightforward procedure, though acetyl iodide is a reactive and moisture-sensitive reagent.

Reaction Mechanism:

The reaction likely proceeds through the protonation of the alcohol by the acetyl iodide, followed by an S(_N)2 attack of the iodide ion on the allylic carbon.

Caption: Mechanism of acetyl iodide reaction.

Experimental Protocol: [11]

-

In a reaction flask, combine acetyl iodide (10.6 g) and allyl alcohol (3.6 g).[11]

-

Maintain the mixture at 80-90 °C for 1 hour.[11]

-

After the reaction period, distill the mixture to afford this compound. The reported boiling point is 100-103 °C.[11]

Method E: Organotin Iodides

This method, typically found in patent literature, uses organotin iodides in the presence of hydrogen chloride to convert alcohols to alkyl iodides.[12] While effective, the toxicity and difficulty in removing organotin byproducts make it less common in modern laboratory settings.[13]

Experimental Protocol (General): [12]

-

Heat an alkyltin iodide (e.g., Bu₃SnI) with allyl alcohol in the presence of hydrogen chloride (gaseous or concentrated aqueous HCl).

-

The reaction temperature is typically maintained between 50-250 °C.

-

The resulting this compound can be recovered from the reaction mixture, for instance, by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Note that conditions and yields can vary based on the specific substrate and scale of the reaction.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |

| A | Allyl Alcohol, CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | ~20 | 90 (for Benzyl Alcohol) | [3] |

| B | Allyl Alcohol, Red Phosphorus, Iodine | None (Neat) | Reflux | Several | High (General Method) | [6][14] |

| C | Allyl Alcohol, P(OPh)₃, MeI | None (Neat) | Reflux | ~24 | 64-75 (for Neopentyl Alcohol) | [9] |

| D | Allyl Alcohol, Acetyl Iodide | None (Neat) | 80-90 | 1 | 62 | [11] |

| E | Allyl Alcohol, R₃SnI, HCl | None (Neat) | 50-250 | Variable | 58 (for n-Butyl Iodide) | [12] |

Conclusion

The synthesis of this compound from allyl alcohol can be achieved through various methods, each with its own set of advantages and disadvantages.

-

The CeCl₃·7H₂O/NaI system offers a mild, efficient, and environmentally benign option with high yields.[1]

-

The phosphorus and iodine method is a classic, high-yielding route, although it involves handling elemental iodine and can be vigorously exothermic.

-

The triphenyl phosphite/methyl iodide method is also effective but may require longer reaction times and careful removal of byproducts.[9]

-

The acetyl iodide method is rapid and straightforward but uses a highly reactive and corrosive reagent.[11]

-

The use of organotin iodides is generally avoided due to the toxicity and persistence of the tin byproducts.[13]

For most laboratory and development applications, the cerium(III) chloride-mediated method represents an excellent balance of efficiency, safety, and operational simplicity. The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, purity requirements, and available resources.

References

- 1. This compound synthesis by iodination or substitution [organic-chemistry.org]

- 2. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]

- 5. Iodine reacts with alcohols to give alkyl iodine only class 11 chemistry CBSE [vedantu.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. In the reaction `ROH overset("Red" P + I_2)(rarr)RI + A`, A is : [allen.in]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organic chemistry - Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Acyl iodides in organic synthesis: I. Reactions with alcohols - Lookchem [lookchem.com]

- 12. US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. DSpace [scholarworks.umass.edu]

The Finkelstein Reaction for the Preparation of Allyl Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction for the synthesis of allyl iodide, a valuable and reactive intermediate in organic synthesis. The document details the core principles of the reaction, provides in-depth experimental protocols, summarizes quantitative data, and outlines the characterization of the final product.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide with another.[1][2][3] In the context of preparing this compound, a common and efficient method is the treatment of an allyl halide, typically allyl chloride or allyl bromide, with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent.[2][4]

The success of the classic Finkelstein reaction hinges on Le Chatelier's principle.[5] The reaction is typically carried out in acetone (B3395972), a solvent in which sodium iodide is soluble, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are poorly soluble.[2][5] This insolubility of the byproduct salt drives the equilibrium of the reversible reaction towards the formation of the desired alkyl iodide, leading to high yields.[1] Allyl halides are particularly reactive substrates for the Finkelstein reaction due to the stabilization of the SN2 transition state by the adjacent π-system of the double bond.[1][2]

Reaction Mechanism and Kinetics

The Finkelstein reaction proceeds via a classic SN2 mechanism. This is a single-step process where the incoming nucleophile (iodide ion) attacks the carbon atom bearing the leaving group (chloride or bromide) from the backside.[2] This backside attack leads to an inversion of stereochemistry if the carbon were chiral.

The rate of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, the substrate structure, the solvent, and the temperature. For allyl halides, the reaction is exceptionally rapid compared to simple primary alkyl halides. Quantitative studies have shown that allyl chloride reacts significantly faster than n-butyl chloride.

Table 1: Relative Reaction Rates of Various Alkyl Chlorides in the Finkelstein Reaction

| Substrate | Relative Rate (normalized to n-Butyl chloride = 1.00) |

| Methyl chloride | 179 |

| n-Butyl chloride | 1.00 |

| Isopropyl chloride | 0.0146 |

| Allyl chloride | 64 |

| Benzyl chloride | 179 |

Data sourced from kinetic studies of the reaction with NaI in acetone at 60°C.

The enhanced reactivity of allyl chloride is attributed to the delocalization of electron density in the transition state, which lowers the activation energy of the reaction.

Experimental Protocols

Detailed methodologies for the preparation of this compound from both allyl chloride and allyl bromide are presented below.

Synthesis of this compound from Allyl Chloride

This protocol is adapted from a reported convenient method for the preparation of preparative quantities of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound from allyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Allyl Chloride | 76.52 | 45.9 g | 0.6 |

| Sodium Iodide | 149.89 | 113 g | 0.75 |

| Acetone | - | 100-200 mL | - |

Procedure:

-

A mixture of allyl chloride (0.6 mole, 45.9 g), sodium iodide (0.75 mole, 113 g), and 100 mL of acetone is placed in a round-bottom flask.

-

The mixture is warmed on a steam bath for three hours. For an improved yield, the reflux time can be increased to twenty-four hours using 200 mL of acetone.

-

After the reaction is complete, the mixture is poured into 500 mL of water.

-

The organic layer is separated.

-

The organic layer is washed with a dilute sodium bisulfite solution to remove any free iodine, followed by a wash with water.

-

The crude this compound is dried over anhydrous sodium sulfate.

-

The final product is purified by distillation, collecting the fraction boiling at 101-102°C.

Quantitative Data:

| Reaction Time (hours) | Acetone Volume (mL) | Yield (%) |

| 3 | 100 | 62.6 |

| 24 | 200 | 76.7 |

Synthesis of this compound from Allyl Bromide

This protocol details the synthesis of this compound from allyl bromide, often performed when allyl bromide is more readily available. The reaction should be protected from light to prevent the light-catalyzed decomposition of this compound.

Reaction Scheme:

Caption: Finkelstein reaction of allyl bromide to form this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Allyl Bromide | 120.98 | 0.21 mL (approx. 0.29 g) | 2.4 mmol |

| Sodium Iodide | 149.89 | 0.51 g | 3.4 mmol |

| Acetone | - | 5 mL | - |

Procedure:

-

A suspension of allyl bromide (2.4 mmol) and sodium iodide (3.4 mmol) in 5 mL of acetone is stirred in a flask under a nitrogen atmosphere at room temperature.[6]

-

The flask is protected from light by wrapping it with aluminum foil.[6]

-

The reaction progress can be monitored by the formation of a white precipitate of sodium bromide.

-

Upon completion, the reaction mixture is typically filtered to remove the precipitated sodium bromide.

-

The filtrate is then subjected to a work-up procedure similar to that described for the reaction with allyl chloride, involving partitioning with water, washing, drying, and purification by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (in CCl₄) | δ 6.03 (m, 1H, -CH=), 5.23 (d, 1H, =CH₂ cis), 4.95 (d, 1H, =CH₂ trans), 3.82 (d, 2H, -CH₂I) |

| ¹³C NMR | δ 137.5 (-CH=), 117.5 (=CH₂), 6.5 (-CH₂I) |

| IR (Neat) | Key peaks include C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-I stretching. |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 168. |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Purification and Storage

Proper purification and storage are crucial for maintaining the quality of this compound, as it can be susceptible to decomposition, often indicated by the development of a yellow or brown color due to the formation of free iodine.

Purification:

-

Washing: As mentioned in the protocols, washing the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) is effective in removing dissolved iodine.

-

Distillation: Fractional distillation is the primary method for obtaining high-purity this compound. It is important to collect the fraction at the correct boiling point (101-102°C).

Storage:

-

This compound should be stored in a dark, cool place, preferably in a refrigerator or freezer.[7]

-

The addition of a stabilizer, such as copper wire or powder, can help to scavenge any iodine that may form upon decomposition.[8]

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.

Conclusion

The Finkelstein reaction provides a robust and efficient method for the synthesis of this compound from readily available allyl halides. By understanding the underlying SN2 mechanism and leveraging the solubility differences of the involved salts, researchers can achieve high yields of this versatile synthetic intermediate. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development. Careful purification and proper storage are essential to ensure the integrity of the final product for subsequent applications.

References

- 1. adichemistry.com [adichemistry.com]

- 2. byjus.com [byjus.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound(556-56-9) 13C NMR [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 烯丙基碘 98% | Sigma-Aldrich [sigmaaldrich.com]

Reactivity of the Carbon-Iodine Bond in Allyl Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl iodide (3-iodo-1-propene) is a highly reactive organoiodine compound utilized extensively in organic synthesis due to the labile nature of its carbon-iodine (C-I) bond. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, detailing its physical and chemical properties, bond energetics, and its behavior in a variety of pivotal organic reactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's synthetic utility. Key reaction classes, including nucleophilic substitutions, radical reactions, and organometallic transformations, are discussed in depth. Detailed experimental protocols for representative reactions and quantitative data are presented to facilitate practical application and further investigation.

Introduction

The unique reactivity of this compound stems from the electronic influence of the adjacent carbon-carbon double bond on the C-I bond. This interaction results in a weakened C-I bond and stabilization of intermediates, rendering this compound an excellent substrate for a wide array of chemical transformations. Its utility is prominent in the introduction of the allyl moiety, a common structural motif in natural products and pharmaceutical agents. This guide will explore the fundamental principles governing the reactivity of the C-I bond in this compound and provide practical details for its application in synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅I | [1] |

| Molecular Weight | 167.98 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 101-103 °C | [1] |

| Melting Point | -99 °C | [1] |

| Density | 1.837 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.554 | |

| Solubility | Insoluble in water; miscible with alcohol, ether, and chloroform. | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl and methylene (B1212753) protons. |

| ¹³C NMR | Resonances for the sp² and sp³ hybridized carbons. |

| IR Spectroscopy | Characteristic peaks for C=C and C-H stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Carbon-Iodine Bond Dissociation Energy

The reactivity of the C-I bond in this compound is fundamentally governed by its bond dissociation energy (BDE). A lower BDE facilitates homolytic cleavage to form radical intermediates and also influences the activation energy of heterolytic processes. The C-I BDE can be calculated from the standard enthalpies of formation (ΔHf°) of the molecule and its resulting radicals.

Calculation of the C-I Bond Dissociation Energy:

The bond dissociation energy is the enthalpy change (ΔH) for the homolytic cleavage of the C-I bond in the gas phase:

CH₂=CHCH₂I(g) → CH₂=CHCH₂•(g) + I•(g)

The enthalpy of this reaction can be calculated using the following equation:

ΔH = ΔHf°[CH₂=CHCH₂•(g)] + ΔHf°[I•(g)] - ΔHf°[CH₂=CHCH₂I(g)]

Using the standard enthalpies of formation at 298.15 K from the NIST Chemistry WebBook:

-

ΔHf°[CH₂=CHCH₂I(g)] = 89.8 ± 1.4 kJ/mol[3]

-

ΔHf°[CH₂=CHCH₂•(g)] (allyl radical) = 168.15 ± 0.33 kJ/mol[4]

-

ΔHf°[I•(g)] (iodine atom) = 106.76 ± 0.04 kJ/mol[5]

ΔH = (168.15 kJ/mol) + (106.76 kJ/mol) - (89.8 kJ/mol) = 185.11 kJ/mol

Table 3: Calculated Carbon-Iodine Bond Dissociation Energy

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| Allyl-I | 185.11 | 44.24 |

This relatively low bond dissociation energy, when compared to alkyl iodides, is a key factor in the high reactivity of this compound, particularly in radical reactions.

Key Reaction Classes and Mechanisms

The C-I bond in this compound readily participates in a variety of reactions, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, exhibiting significantly enhanced reactivity compared to its saturated analogue, propyl iodide. This heightened reactivity is attributed to the stabilization of the Sₙ2 transition state through overlap of the p-orbitals of the reacting center with the π-system of the adjacent double bond.

Diagram 1: Sₙ2 Reaction Pathway of this compound

Caption: Generalized Sₙ2 reaction of this compound.

Table 4: Qualitative Comparison of Sₙ2 Reaction Rates for Various Alkyl Halides

| Substrate | Relative Reactivity | Reason for Reactivity | Reference(s) |

| Methyl Iodide | Very High | Minimal steric hindrance. | [6][7] |

| This compound | Very High | π-system stabilizes the transition state. | [6] |

| Ethyl Iodide | High | Primary halide with low steric hindrance. | [7] |

| Isopropyl Iodide | Moderate | Secondary halide with increased steric hindrance. | [7] |

| tert-Butyl Iodide | Very Low | Tertiary halide, sterically hindered for Sₙ2. | [7] |

The Finkelstein reaction is a classic method for preparing alkyl iodides from other alkyl halides. In the context of this compound, it is often used to synthesize it from allyl chloride or bromide. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[8][9][10]

Diagram 2: Finkelstein Reaction Workflow

Caption: Experimental workflow for the Finkelstein reaction.

This compound is a common electrophile in the Williamson ether synthesis for the preparation of allyl ethers. The reaction involves the Sₙ2 displacement of iodide by an alkoxide or phenoxide nucleophile.[11]

Diagram 3: Williamson Ether Synthesis of Allyl Phenyl Ether

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atct.anl.gov [atct.anl.gov]

- 5. atct.anl.gov [atct.anl.gov]

- 6. organic chemistry - Comparing SN2 reaction rates - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 11. ias.ac.in [ias.ac.in]

Hazards and safety precautions for handling allyl iodide

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Allyl Iodide

Introduction

This compound (3-iodo-1-propene, CAS No. 556-56-9) is a highly reactive organoiodine compound utilized as a versatile building block in organic synthesis.[1] Its utility in forming complex molecules makes it valuable to researchers in chemical and pharmaceutical development.[1] However, its high reactivity is also the source of significant hazards. This compound is a flammable, corrosive, and highly toxic liquid that is readily absorbed through the skin.[2][3] It is also sensitive to light and air, darkening upon exposure as it liberates iodine.[1]

This guide provides comprehensive information on the hazards associated with this compound and details essential safety precautions and handling protocols for professionals in research and development.

Physical and Chemical Properties

This compound is a yellowish liquid with a pungent, unpleasant odor.[1][4] It is denser than water and practically insoluble in it, but is miscible with common organic solvents like alcohol, ether, and chloroform.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅I | [6][7] |

| Molecular Weight | 167.98 g/mol | [6][7][8] |

| Appearance | Yellowish liquid, darkens on exposure to light and air | [1][4] |

| Odor | Pungent, unpleasant | [1][4] |

| Boiling Point | 102-103 °C (215.6-217.4 °F) at 760 mmHg | [6][7][8] |

| Melting Point | -99 °C (-146.2 °F) | [6][7] |

| Flash Point | 18 °C (64.4 °F) | [8] |

| Density | 1.837 g/mL at 25 °C | [6] |

| Vapor Density | 5.8 (Air = 1) | [7][8] |

| Water Solubility | Practically insoluble | [6][7] |

| Solvent Solubility | Miscible with alcohol, chloroform, ether | [4][5] |

| Stability | Stable under normal pressures. Sensitive to light and air. | [6][8] |

Hazard Identification and Classification

This compound is classified as a highly hazardous substance due to its flammability, corrosivity, and acute toxicity.[2] Vapors are heavier than air and may travel to an ignition source and flash back.[1][6]

| Hazard Category | Classification | Notes | Source(s) |

| Flammable Liquids | Category 2 (GHS); Class 3 (DOT) | Highly flammable liquid and vapor. | [2][9] |

| Skin Corrosion/Irritation | Category 1B (GHS) | Causes severe skin burns and eye damage. | [2] |

| Acute Toxicity, Oral | Category 2 (GHS) | Fatal if swallowed. | [10] |

| Eye Damage/Irritation | Category 1 (GHS) | Causes serious eye damage. | [11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (GHS) | May cause respiratory irritation. | [10] |

Toxicology and Health Effects

This compound is highly toxic by all routes of exposure: inhalation, ingestion, and skin absorption.[4] It is a strong irritant to the skin, eyes, and mucous membranes.[3][4]

Routes of Exposure and Effects:

-

Ingestion: May be fatal if swallowed.[7] Causes severe burns to the gastrointestinal tract.[7] Oral lethal-dose studies in rats noted effects including general anesthesia, cyanosis (bluish discoloration of the skin), and changes in the structure or function of the salivary glands.[2][3][4]

-

Inhalation: Inhalation of vapors can cause chemical burns to the respiratory tract, irritation of the nose and throat, coughing, and shortness of breath.[7][9] Vapors may also cause dizziness or suffocation.[7]

-

Skin Contact: Causes severe skin burns.[2][7] The substance is rapidly absorbed through the skin, contributing to systemic toxicity.[2][3]

-

Eye Contact: Causes severe eye burns and possible permanent eye damage.[7][9]

| Toxicity Data | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 10 mg/kg | Rat | Oral | [2][6][7][8] |

| LC₅₀ (Lethal Concentration, 50%) | No data available | - | Inhalation | [8] |

Experimental Protocols: Safe Handling and Storage

Given the significant hazards, all work with this compound must be conducted within a certified chemical fume hood.[8] A standard operating procedure should be established and strictly followed.

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a full-face shield.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton or Silver Shield®/4H®) and a lab coat.[9] Ensure gloves are inspected prior to use and replaced immediately if contaminated or damaged.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA approved respirator with a suitable cartridge for organic vapors.[7][9]

5.2 Engineering Controls

-

All manipulations must be performed in a well-ventilated area, specifically within a certified chemical fume hood.[7][8]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

-

All equipment used for transferring or handling the product must be grounded and bonded to prevent static discharge.[1][6] Use spark-proof tools.[8]

5.3 Handling Procedure

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm the fume hood is functioning properly. Have appropriate spill cleanup materials and quenching agents readily available.

-

Dispensing: Use grounded, spark-proof tools and equipment.[8] Transfer liquids carefully to avoid splashing. Keep containers tightly closed when not in use.[7]

-

During Reaction: Monitor the reaction closely. Be aware that this compound can undergo hazardous polymerization, which may be initiated by heat.[6][7]

-

Post-Reaction: Quench any unreacted this compound carefully (see Section 9.0). Clean all equipment thoroughly.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

5.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Store under refrigeration (2-8°C) to maintain quality and inhibit polymerization.[5][11]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]

-

Protect from light and air.[1][6][7] The use of a nitrogen atmosphere is recommended for storage.[8]

-

Store separately from incompatible materials, especially strong oxidizing agents.[1][6][7][9]

Accidental Release Measures

In case of a spill, immediate and appropriate action is critical to prevent injury and fire.

6.1 Spill Response Protocol

-

Evacuate: Immediately evacuate all personnel from the affected area.[2]

-

Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[1]

-

Ignition Control: Eliminate all sources of ignition (no smoking, flares, sparks, or flames).[1]

-

Ventilate: Ensure the area is well-ventilated, but only if it can be done safely.[4]

-

Containment: For small spills, absorb with an inert, non-combustible material such as dry lime, sand, or soda ash.[1][9] Do not use combustible materials like paper towels. For large spills, dike the area to prevent spreading.[1] A vapor-suppressing foam may be used to reduce vapors.[7]

-

Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][9]

-

Decontamination: Ventilate and wash the spill area after cleanup is complete.[9]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[6] All first aid should be administered while taking precautions to avoid self-contamination.

-

Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but DO NOT use mouth-to-mouth resuscitation.[6][7] Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[6][8] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 30 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]

-

Ingestion: Call a poison control center or doctor immediately.[6] Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6]

Firefighting Measures

This compound is a highly flammable liquid with a low flash point.[2]

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][6] For large fires, use water spray, fog, or alcohol-resistant foam.[1][6] Water may be ineffective and should not be used in straight streams.[6]

-

Firefighting Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[1][6] During a fire, irritating and highly toxic gases, including hydrogen iodide, carbon monoxide, and carbon dioxide, may be generated.[6][7][9]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2] Use water spray to keep fire-exposed containers cool.[6][9]

Disposal Considerations

Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[7] this compound and materials contaminated with it must be disposed of as hazardous waste.[9] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8] Do not empty into drains.[8]

For laboratory-scale waste, small amounts of unreacted this compound in solution can be quenched by slowly adding to a stirred solution of sodium thiosulfate. The reaction can be exothermic and should be performed in an ice bath. However, this should only be performed by trained personnel, and the resulting mixture must still be disposed of as hazardous waste.

Reactivity and Incompatibilities

-

Chemical Stability: The material is stable under recommended storage conditions but darkens on exposure to air and light.[1][6]

-

Hazardous Polymerization: May occur, especially when heated or if the stabilizer is lost.[6][7]

-

Incompatible Materials: Avoid strong oxidizing agents (such as perchlorates, peroxides, and nitrates).[1][6][7][9] It is also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen iodide, carbon monoxide, and carbon dioxide.[6][7]

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C3H5I | CID 11166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis by iodination or substitution [organic-chemistry.org]

Spectroscopic Analysis of Allyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for allyl iodide (3-iodoprop-1-ene). The information is curated for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification and characterization of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.04 | m | - | H-2 |

| 5.24 | d | 9.70 | H-3 (trans to H-2) |

| 4.97 | d | 16.49 | H-3 (cis to H-2) |

| 3.86 | d | 7.66 | H-1 |

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.6 | C-2 |

| 117.8 | C-3 |

| 6.6 | C-1 |

Solvent: Not specified

Experimental Protocols

General ¹H and ¹³C NMR Spectroscopy Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | =C-H stretch |

| 2980 | C-H stretch (asymmetric) |

| 2860 | C-H stretch (symmetric) |

| 1640 | C=C stretch |

| 1410 | CH₂ scissoring |

| 1208 | C-I stretch |

| 985 | =CH₂ wag |

| 920 | =CH wag |

Experimental Protocols

General Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

The IR spectrum of liquid this compound can be obtained using the neat liquid technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for this compound.

The Discovery and Enduring Utility of 3-Iodopropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropene, commonly known as allyl iodide, is a versatile organoiodine compound that has played a significant role in the advancement of organic synthesis. Its unique reactivity, stemming from the presence of both a double bond and a labile carbon-iodine bond, has made it a valuable building block for the introduction of the allyl group and a precursor to a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of 3-iodopropene, along with detailed experimental protocols for its synthesis, catering to researchers, scientists, and professionals in the field of drug development.

Historical Perspective: The Dawn of Allyl Chemistry